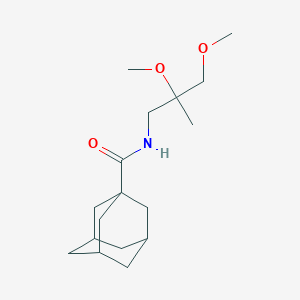
(3r,5r,7r)-N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5r,7r)-N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide, also known as Memantine, is a medication used to treat Alzheimer's disease. It is a unique drug that works by blocking the activity of glutamate, a neurotransmitter involved in learning and memory.
Aplicaciones Científicas De Investigación
Catalytic Synthesis and Structural Insights
Adamantane derivatives have been synthesized through various methods, demonstrating their significance in organic chemistry. For instance, N-Aryl(benzyl)adamantane-1-carboxamides were synthesized using a catalytic process involving phosphorus trichloride, highlighting a method for constructing adamantane-based compounds with potential applications in drug design and material science (Shishkin et al., 2020).
Antimicrobial and Antiviral Activity
Adamantane derivatives have shown promise in antimicrobial and antiviral applications. A study on N′-Heteroarylidene-1-carbohydrazide derivatives of adamantane revealed broad-spectrum antibacterial candidates with potent activity, emphasizing their potential in addressing antibiotic resistance (El-Emam et al., 2020). Another study described the synthesis of adamantane-containing carboxamide derivatives with anti-influenza virus activity, showcasing the therapeutic potential of adamantane-based compounds in viral infections (Göktaş et al., 2012).
Neuroprotective and Antioxidant Properties
Adamantane derivatives have also been investigated for their neuroprotective properties. A series of fluorescent heterocyclic adamantane amines demonstrated multifunctional neuroprotective activity, indicating their usefulness in developing treatments for neurological disorders (Joubert et al., 2011).
Material Science Applications
In material science, polyamide-imides containing pendent adamantyl groups were synthesized, providing materials with high thermal stability and mechanical strength. These findings suggest applications in high-performance polymers and coatings (Liaw & Liaw, 2001).
Propiedades
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3/c1-16(21-3,11-20-2)10-18-15(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h12-14H,4-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMAAKCYXLHGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C12CC3CC(C1)CC(C3)C2)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

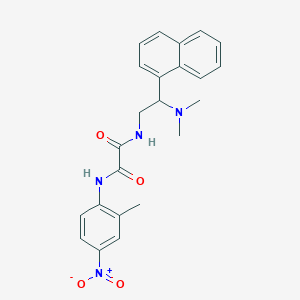
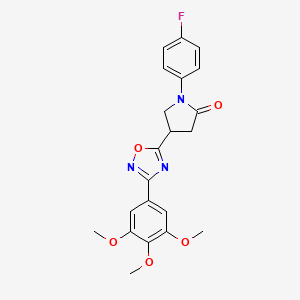
![9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B2814125.png)
![Ethyl 5-fluoro-7-[4-[(prop-2-enoylamino)methyl]benzoyl]-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2814126.png)
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2814127.png)
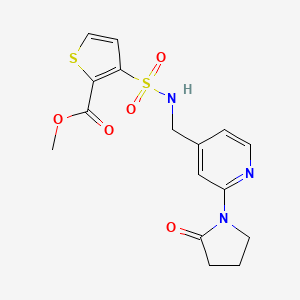
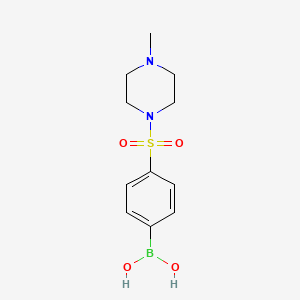

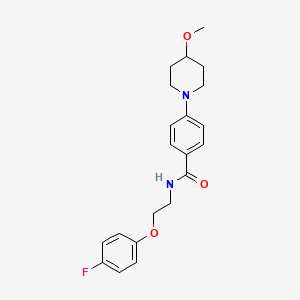
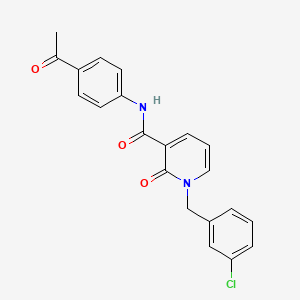
![N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814136.png)

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2814140.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B2814143.png)